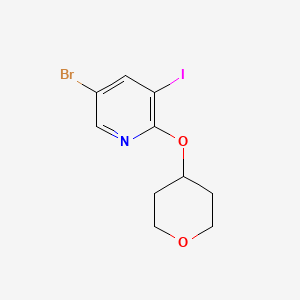
5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a heterocyclic organic compound with the molecular formula C10H11BrINO2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yloxy group. It is used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the bromination and iodination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and can be incorporated into bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with molecular targets and pathways within a system. The bromine and iodine atoms, along with the pyridine ring, can interact with various enzymes and receptors, influencing their activity. The tetrahydro-2H-pyran-4-yloxy group may also play a role in modulating the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Similar structure but lacks the iodine atom.
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: Contains a pyrazolo[3,4-c]pyridine ring instead of a pyridine ring.
Methyl 2-(3-bromo-5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamido)-4-chlorobenzoate: A more complex molecule with additional functional groups.
Eigenschaften
Molekularformel |
C10H11BrINO2 |
|---|---|
Molekulargewicht |
384.01 g/mol |
IUPAC-Name |
5-bromo-3-iodo-2-(oxan-4-yloxy)pyridine |
InChI |
InChI=1S/C10H11BrINO2/c11-7-5-9(12)10(13-6-7)15-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
InChI-Schlüssel |
SNBBCDWMCXAOOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


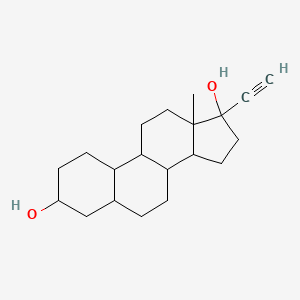


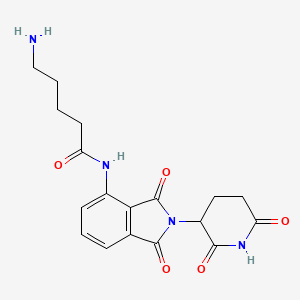
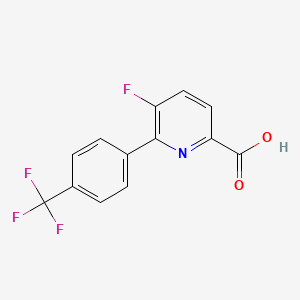
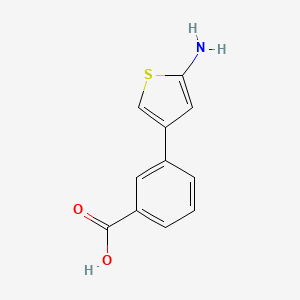
![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)
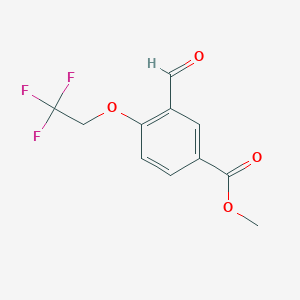

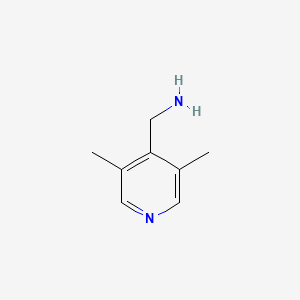

![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
